4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes would be scaled up, potentially involving crystallization or chromatography techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets. The m-tolyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of a m-tolyl group.
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a p-tolyl group instead of a m-tolyl group.
4-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The oxadiazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-3-2-4-14(9-12)17-18-16(22-19-17)11-21-15-7-5-13(10-20)6-8-15/h2-10H,11H2,1H3 |
InChI Key |
AXKPEJVSRWUPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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